molecular formula C7H11N B13215264 8-Azabicyclo[3.2.1]oct-2-ene CAS No. 5632-85-9

8-Azabicyclo[3.2.1]oct-2-ene

Cat. No.: B13215264
CAS No.: 5632-85-9
M. Wt: 109.17 g/mol
InChI Key: SURHOQQBDZIWSO-UHFFFAOYSA-N
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Description

8-Azabicyclo[3.2.1]oct-2-ene is a bicyclic nitrogen-containing compound with the molecular formula C₇H₁₁N. It is a structural core found in various biologically active molecules, particularly tropane alkaloids, which exhibit a wide range of pharmacological activities .

Chemical Reactions Analysis

Types of Reactions

8-Azabicyclo[3.2.1]oct-2-ene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Mechanism of Action

The mechanism of action of 8-Azabicyclo[3.2.1]oct-2-ene derivatives often involves their interaction with molecular targets such as monoamine neurotransmitter transporters. These compounds can inhibit the re-uptake of neurotransmitters like dopamine, serotonin, and noradrenaline, thereby modulating their levels in the synaptic cleft and exerting various pharmacological effects .

Comparison with Similar Compounds

8-Azabicyclo[3.2.1]oct-2-ene is structurally related to other bicyclic nitrogen-containing compounds, such as:

    Tropane: A bicyclic alkaloid with a similar core structure.

    Granatane: Another bicyclic compound with a related structure.

    Scopolamine: A tropane alkaloid with additional functional groups.

The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities exhibited by its derivatives .

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c1-2-6-4-5-7(3-1)8-6/h1-2,6-8H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURHOQQBDZIWSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50971756
Record name 8-Azabicyclo[3.2.1]oct-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5632-85-9
Record name 8-Azabicyclo[3.2.1]oct-2-ene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5632-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Azabicyclo(3.2.1)oct-2-ene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005632859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Azabicyclo[3.2.1]oct-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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